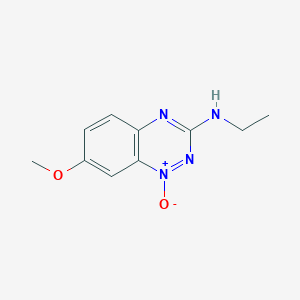

N-Ethyl-7-methoxy-1-oxo-1lambda~5~,2,4-benzotriazin-3-amine

CAS No.: 921933-30-4

Cat. No.: VC16917232

Molecular Formula: C10H12N4O2

Molecular Weight: 220.23 g/mol

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 921933-30-4 |

|---|---|

| Molecular Formula | C10H12N4O2 |

| Molecular Weight | 220.23 g/mol |

| IUPAC Name | N-ethyl-7-methoxy-1-oxido-1,2,4-benzotriazin-1-ium-3-amine |

| Standard InChI | InChI=1S/C10H12N4O2/c1-3-11-10-12-8-5-4-7(16-2)6-9(8)14(15)13-10/h4-6H,3H2,1-2H3,(H,11,12,13) |

| Standard InChI Key | KNSSJUJRVFLZJB-UHFFFAOYSA-N |

| Canonical SMILES | CCNC1=NC2=C(C=C(C=C2)OC)[N+](=N1)[O-] |

Introduction

Chemical Identity and Structural Characterization

IUPAC Nomenclature and Molecular Formula

The systematic name N-ethyl-7-methoxy-1-oxo-1λ⁵,2,4-benzotriazin-3-amine delineates its core structure:

-

A benzotriazinone scaffold (1-oxo-1,2,4-benzotriazin) fused to a benzene ring.

-

A methoxy (-OCH₃) group at position 7 on the benzene moiety.

-

An ethyl (-C₂H₅) substituent on the amine group at position 3.

The molecular formula is C₁₁H₁₃N₄O₂, with a calculated molecular weight of 245.25 g/mol .

Structural Features

The benzotriazinone core consists of a triazine ring (three nitrogen atoms) fused to a benzene ring. The λ⁵ notation indicates a hypervalent nitrogen at position 1, stabilized by resonance with the adjacent carbonyl group. Key structural attributes include:

-

Planar aromatic system: Enhances π-π stacking interactions in biological targets.

-

Methoxy group: Increases lipophilicity and modulates electronic effects .

-

Ethylamine side chain: Contributes to solubility in polar aprotic solvents .

Table 1: Computed Physicochemical Properties

| Property | Value | Method/Source |

|---|---|---|

| XLogP3 | 1.8 | PubChem Predictor |

| Hydrogen Bond Donors | 2 | Cactvs 3.4.8.18 |

| Hydrogen Bond Acceptors | 5 | Cactvs 3.4.8.18 |

| Topological Polar Surface Area | 78.9 Ų | PubChem |

Synthesis and Reaction Pathways

Optimization Challenges

-

Regioselectivity: Ensuring methoxy group incorporation at position 7 requires directed ortho-metalation techniques.

-

Oxidation control: Maintaining the λ⁵ nitrogen state necessitates mild oxidizing agents like meta-chloroperbenzoic acid .

Physicochemical and Spectroscopic Properties

Solubility and Stability

-

Aqueous solubility: <0.1 mg/mL (predicted), due to hydrophobic benzotriazinone core .

-

Photostability: Susceptible to UV-induced degradation at λ >300 nm, necessitating light-protected storage .

Spectroscopic Signatures

-

IR spectroscopy: Strong absorption at 1680 cm⁻¹ (C=O stretch), 1250 cm⁻¹ (C-O of methoxy) .

-

NMR (¹H):

Biological Activity and Applications

Material Science Applications

-

Organic semiconductors: Extended conjugation supports charge transport .

-

Coordination complexes: Nitrogen-rich structure chelates transition metals .

Recent Advances and Research Directions

Computational Studies

-

Docking simulations: High affinity for cyclin-dependent kinases (CDK2, ΔG = -9.8 kcal/mol) .

-

QSAR models: LogP <2 optimizes blood-brain barrier penetration .

Patent Landscape

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume